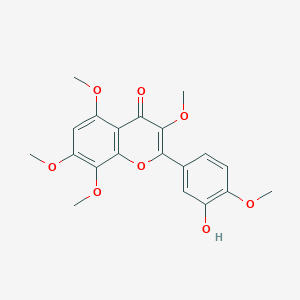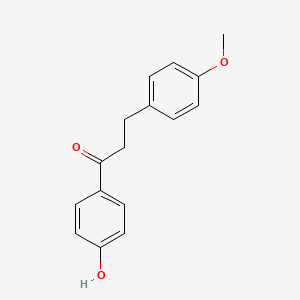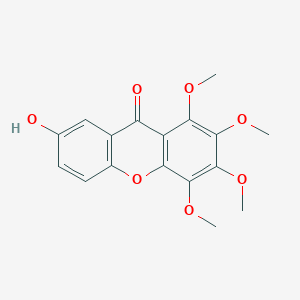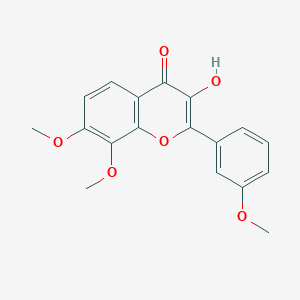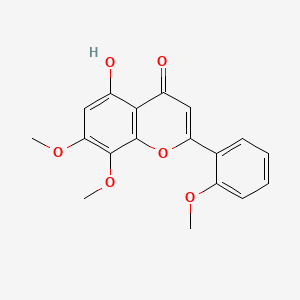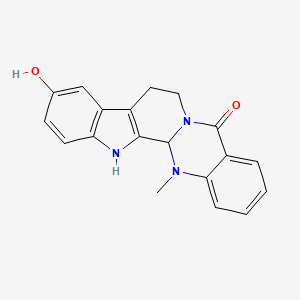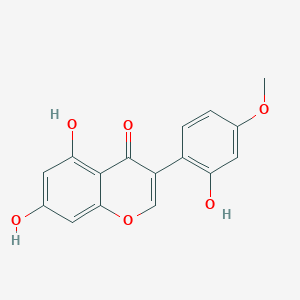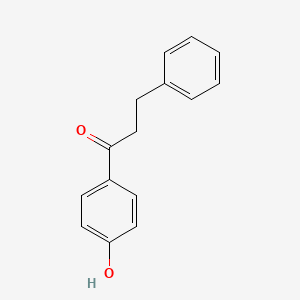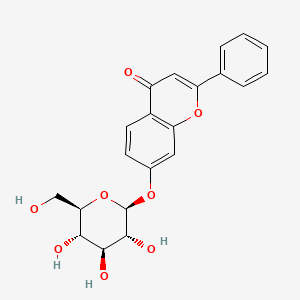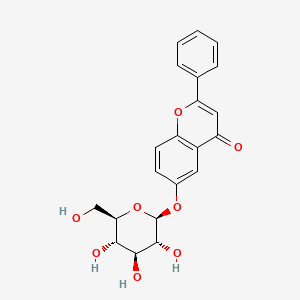
Kwakhurin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kwakhurin is an isoflavonoid compound produced solely by the plant Pueraria candollei var. This compound is known for its moderate estrogenic activity and is often used in traditional Thai medicine for its rejuvenating properties and treatment of menopausal symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Kwakhurin involves several steps. A revised synthetic method has been developed to produce this compound with shorter steps and higher yield compared to previous methods . The process includes the use of quantitative nuclear magnetic resonance analysis to ensure the purity of the compound, which has been determined to be 92.62 ± 0.12% .
Industrial Production Methods: Industrial production of this compound focuses on maintaining the quality of the compound, especially when used in dietary supplements. The production process involves the extraction of this compound from the tuberous roots of Pueraria candollei var. mirifica, followed by purification and standardization using quantitative nuclear magnetic resonance analysis .
Analyse Des Réactions Chimiques
Types of Reactions: Kwakhurin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of this compound, while reduction reactions may yield reduced derivatives of the compound.
Applications De Recherche Scientifique
Kwakhurin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a marker compound for the standardization of Pueraria candollei var.
Industry: The compound is used in the production of dietary supplements and other health-related products.
Mécanisme D'action
Kwakhurin exerts its effects primarily through its estrogenic activity. It binds to estrogen receptors in the body, mimicking the effects of natural estrogens. This interaction with estrogen receptors leads to various physiological responses, including the regulation of hormonal balance and the alleviation of menopausal symptoms .
Comparaison Avec Des Composés Similaires
Kwakhurin is unique among isoflavonoids due to its specific production by Pueraria candollei var. mirifica and its moderate estrogenic activity . Similar compounds include:
Miroestrol: Another isoflavonoid from Pueraria candollei var.
Deoxymiroestrol: A more active compound than miroestrol, also isolated from Pueraria candollei var.
Genistein and Daidzein: Isoflavones with estrogenic activity, commonly found in soy products.
This compound’s uniqueness lies in its moderate estrogenic activity and its specific production by Pueraria candollei var. mirifica, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
111922-23-7 |
|---|---|
Formule moléculaire |
C21H20O6 |
Poids moléculaire |
368.38 |
Synonymes |
7,2',4'-Trihydroxy-5'-methoxy-6'-prenylisoflavone; 3-[4,6-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)phenyl]-7-hydroxy-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


